molecular formula C12H17NO2 B1395102 [4-(Piperidin-4-yloxy)-phenyl]-methanol CAS No. 1251336-69-2

[4-(Piperidin-4-yloxy)-phenyl]-methanol

Katalognummer: B1395102
CAS-Nummer: 1251336-69-2
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: APAPDJYRHNWGSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

This compound exists as a precisely defined chemical entity bearing the Chemical Abstracts Service registry number 1251336-69-2, which serves as its unique identifier within global chemical databases. The compound's systematic nomenclature reflects its complex structural architecture, incorporating both heterocyclic and aromatic components that define its chemical behavior and potential applications. The molecular formula C12H17NO2 indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms, arranged in a configuration that creates a molecular weight of 207.27 grams per mole. The Simplified Molecular Input Line Entry System representation, denoted as OCC1=CC=C(OC2CCNCC2)C=C1, provides a linear encoding of the molecule's connectivity pattern, revealing the specific arrangement of atoms and bonds that characterize this heterocyclic structure.

The compound's structural framework consists of a piperidine ring system connected through an ether linkage to a para-substituted benzyl alcohol derivative. The piperidine component, a six-membered saturated heterocycle containing one nitrogen atom, represents one of the most pharmaceutically relevant structural motifs in medicinal chemistry. The connection occurs at the 4-position of the piperidine ring, creating an oxygen bridge to the para-position of the benzene ring, which itself bears a methanol substituent. This architectural arrangement creates a molecule with distinct chemical properties derived from both its heterocyclic and aromatic components. The MDL number MFCD14599949 serves as an additional identifier within chemical databases, facilitating research and commercial access to this compound.

The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry conventions, systematically describing the molecular structure through precise positional indicators and functional group designations. The term "piperidin-4-yloxy" specifically identifies the piperidine ring's attachment through its fourth carbon position via an oxygen atom, while "phenyl-methanol" denotes the benzyl alcohol portion of the molecule. This systematic naming approach ensures unambiguous identification and facilitates communication within the scientific community regarding this specific molecular entity.

Historical Context in Heterocyclic Chemistry Research

The development of this compound occurs within the broader historical framework of heterocyclic chemistry, which emerged as a distinct scientific discipline during the early nineteenth century. The foundational work in heterocyclic chemistry began in 1818 when Brugnatelli successfully separated alloxan from uric acid, marking the beginning of systematic investigation into compounds containing heteroatoms within cyclic structures. This initial discovery preceded the identification of piperidine itself, which was first reported in 1850 by Scottish chemist Thomas Anderson and independently confirmed in 1852 by French chemist Auguste Cahours. Both pioneering researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the first synthetic route to this important heterocyclic building block.

The historical progression of piperidine chemistry reveals a systematic evolution from basic structural identification to sophisticated pharmaceutical applications. During the early development of organic chemistry in the 1800s, researchers gradually recognized the unique properties and potential applications of heterocyclic compounds. The isolation of furan compounds by Dobereiner in 1832 using sulfuric acid treatment of starch, and the collection of pyrrole through dry distillation by Runge in 1834, demonstrated the growing understanding of heterocyclic chemistry principles. These early discoveries laid the groundwork for more advanced synthetic methodologies that would eventually enable the creation of complex molecules like this compound.

The synthesis and characterization of this compound represents a culmination of these historical developments, incorporating advanced synthetic methodologies and structural analysis techniques that were unavailable to early heterocyclic chemists. Modern approaches to piperidine derivative synthesis have evolved to include sophisticated catalytic systems, stereochemical control mechanisms, and precise functionalization strategies that enable the creation of highly specific molecular architectures. The development of this particular compound demonstrates how historical knowledge of heterocyclic chemistry has been refined and expanded to create molecules with precisely tailored structural features.

Position Within Piperidine-Based Pharmacophores

This compound occupies a strategically important position within the expansive landscape of piperidine-based pharmacophores, representing a specific architectural approach to molecular design that leverages the well-established pharmaceutical utility of piperidine scaffolds. Piperidine derivatives constitute cornerstone structures in over seventy commercialized pharmaceutical products, including multiple blockbuster medications that have achieved significant therapeutic and commercial success. The systematic incorporation of piperidine rings into drug molecules reflects their exceptional versatility as pharmacophore elements, capable of modulating various biological targets through precise structural modifications.

The pharmaceutical significance of piperidine-containing compounds extends across multiple therapeutic areas, encompassing central nervous system modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer agents, and analgesics. This broad therapeutic scope demonstrates the remarkable adaptability of the piperidine scaffold to diverse biological targets and mechanisms of action. Research has revealed that approximately fifty-nine percent of drugs approved by the United States Food and Drug Administration contain nitrogen-containing heterocyclic rings, with piperidine representing the most commonly utilized heterocycle among these approved pharmaceuticals. This statistical prominence underscores the fundamental importance of piperidine-based structures in contemporary medicinal chemistry.

The specific structural features of this compound position it within a specialized subset of piperidine pharmacophores that incorporate oxygen-linked aromatic substituents. This architectural motif creates unique opportunities for molecular recognition and binding interactions with biological targets, as the oxygen linker provides conformational flexibility while maintaining directional specificity for the attached aromatic system. The presence of the benzyl alcohol functionality adds additional dimensions to the molecule's pharmacophoric potential, as hydroxyl groups frequently serve as hydrogen bond donors or acceptors in biological systems.

Contemporary research in piperidine-based drug discovery emphasizes the importance of structural diversity and precise functional group positioning in achieving desired biological activities. The development of this compound exemplifies this approach, combining the established pharmaceutical utility of piperidine rings with specific structural modifications designed to enhance molecular recognition properties. The compound's position within piperidine pharmacophore space reflects ongoing efforts to expand the chemical diversity of available drug-like molecules while maintaining the favorable pharmacological properties associated with piperidine-containing structures.

Molecular Property Value Significance
Molecular Formula C12H17NO2 Defines elemental composition and molecular complexity
Molecular Weight 207.27 g/mol Indicates favorable size for pharmaceutical applications
Chemical Abstracts Service Number 1251336-69-2 Unique identifier for database searches and regulatory purposes
MDL Number MFCD14599949 Additional database identifier for commercial availability
SMILES Notation OCC1=CC=C(OC2CCNCC2)C=C1 Linear representation enabling computational analysis
Heterocyclic Component Piperidine ring Provides pharmaceutical scaffold with established biological activity
Aromatic Component Para-substituted benzene Contributes to molecular recognition and binding specificity
Functional Groups Ether linkage, primary alcohol Enables specific intermolecular interactions and metabolic pathways

Eigenschaften

IUPAC Name

(4-piperidin-4-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-9-10-1-3-11(4-2-10)15-12-5-7-13-8-6-12/h1-4,12-14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAPDJYRHNWGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

[4-(Piperidin-4-yloxy)-phenyl]-methanol, also known as phenyl(piperidin-4-yl)methanol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H17NOC_{12}H_{17}NO, with a molecular weight of 201.27 g/mol. The compound features a piperidine ring attached to a phenolic structure, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that piperidine derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that modifications to the piperidine structure can enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis revealed that lipophilic substitutions at specific positions on the phenyl ring significantly influence antimicrobial potency.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies showed that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and death. For instance, it was found to inhibit the proliferation of human breast cancer cells through the activation of caspase pathways .

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular function.
  • Receptor Modulation : It has been shown to interact with certain receptors, potentially influencing signaling cascades related to cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 μg/mL to 32 μg/mL depending on the strain tested. The study highlighted that structural modifications significantly impacted efficacy, emphasizing the importance of SAR in drug design .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Study 2: Anticancer Activity

In another investigation focusing on breast cancer, this compound was tested on MCF-7 cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 μM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Treatment Concentration (μM)Cell Viability (%)
0100
585
1070
1550

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential:
Research indicates that [4-(Piperidin-4-yloxy)-phenyl]-methanol exhibits potential as a therapeutic agent. Its derivatives have been studied for their antitumor , antimicrobial , and neuroprotective properties.

  • Anticancer Activity: A study demonstrated that derivatives of this compound showed significant antiproliferative effects against several cancer cell lines, including breast (MCF-7) and ovarian cancers (OVCAR-3). The IC50 values ranged from 19.9 µM to 75.3 µM, indicating effective inhibition of cancer cell growth compared to non-cancerous cells .
  • Neuroprotective Effects: The compound has been evaluated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases. In vitro studies revealed dual inhibition of acetylcholinesterase (AChE) and histone deacetylases (HDAC), with IC50 values of 6.89 µM for AChE and 0.17 µM for HDAC, suggesting potential applications in treating Alzheimer's disease .

Biological Research

Mechanisms of Action:
The mechanisms through which this compound exerts its effects involve the modulation of specific enzymes and receptors:

  • Enzyme Inhibition: The compound has shown the ability to inhibit key enzymes involved in neurotransmission and cancer cell proliferation, contributing to its therapeutic potential.
  • Receptor Interaction: It may interact with various receptors, influencing signaling pathways that are crucial for cellular function.

Industrial Applications

Synthesis of Complex Molecules:
In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in the production of specialty chemicals.

Case Studies

StudyFocusFindings
MDPI Study on Anticancer ActivityAntiproliferative EffectsNotable effects on MDA-MB-231 and OVCAR-3 cell lines with IC50 values ranging from 19.9 µM to 75.3 µM.
Neuroprotective StudyNeuroprotective EffectsDemonstrated inhibition of AChE and HDAC with significant antioxidant properties, indicating potential for Alzheimer's treatment.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Modifications

The following table summarizes key structural analogues of [4-(Piperidin-4-yloxy)-phenyl]-methanol, highlighting variations in substituents, heterocycles, and functional groups:

Compound Name Structural Features Biological Activity Physicochemical Properties References
This compound Piperidinyloxy-phenyl, -CH2OH High σ1 receptor affinity; CNS activity potential LogP ~2.1; moderate aqueous solubility
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7) 4-Fluorobenzyl (piperidine N-substituent), 4-fluorophenyl Enhanced σ1 binding (Ki < 10 nM) Increased lipophilicity (LogP ~3.0)
{1-[(4-Chlorophenyl)methyl]piperidin-4-yl}(4-fluorophenyl)methanol (8c) 4-Chlorobenzyl, 4-fluorophenyl Potent σ1 ligand (Ki = 2.3 nM) High melting point (113–116°C); crystalline solid
N-Phenyl-5-(4-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (57) Thiophene-carboxamide core Orally bioavailable; BBB permeability Molecular weight 407.18; moderate solubility
[4-(Pyrid-2-yloxy)phenyl]methanol Pyridyloxy replaces piperidinyloxy Unspecified receptor activity Reduced basicity; altered H-bonding
3-(Piperidin-4-yloxy)benzoic acid hydrochloride Benzoic acid (-COOH) substituent Improved solubility; ionizable group Water-soluble (hydrochloride salt)

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Fluorinated benzyl groups (e.g., compound 7) increase LogP, enhancing membrane permeability but risking off-target interactions.
  • Solubility : Carboxylic acid derivatives (e.g., 3-(piperidin-4-yloxy)benzoic acid) improve aqueous solubility via ionization, favoring parenteral formulations .
  • Metabolic Stability: Methanol-containing analogues may undergo oxidation to carboxylic acids, whereas acetamide derivatives (e.g., 2-(4-(piperidin-4-yloxy)phenyl)acetamide) resist rapid metabolism .

Vorbereitungsmethoden

Mitsunobu Reaction-Based Synthesis

One of the most frequently reported methods utilizes the Mitsunobu reaction to couple 4-hydroxymethylpiperidine with a phenolic compound.

Procedure:

  • The phenol derivative (e.g., 4-chlorophenylmethanol or related substituted phenols) is reacted with a Boc-protected 4-hydroxymethylpiperidine under Mitsunobu conditions.
  • Reagents such as diisopropylazodicarboxylate (DIAD) and triphenylphosphine are used to activate the hydroxyl group for nucleophilic substitution.
  • The reaction proceeds under mild conditions, yielding a Boc-protected piperidinyl ether intermediate.
  • Acidic deprotection (e.g., with trifluoroacetic acid) removes the Boc group, affording the free amine form of [4-(Piperidin-4-yloxy)-phenyl]-methanol.

Advantages:

  • High regioselectivity and good yields.
  • Mild reaction conditions minimize side reactions.
  • Suitable for diverse phenolic substrates.

Research Example:

A study synthesizing piperidine derivatives as inhibitors of bacterial enzymes employed this method, starting from 4-hydroxymethylpiperidine and phenols, achieving the target compounds in five steps with good overall yields.

Nucleophilic Substitution Using Activated Piperidine Derivatives

Another approach involves converting 4-hydroxymethylpiperidine into a good leaving group derivative (e.g., tosylate or mesylate), followed by nucleophilic substitution with phenolates.

Procedure:

  • 4-Hydroxymethylpiperidine is protected with Boc.
  • The hydroxyl group is converted into a tosylate or mesylate using tosyl chloride or mesyl chloride.
  • The activated intermediate undergoes nucleophilic substitution with phenol in the presence of a base such as cesium carbonate.
  • Deprotection yields the target compound.

Advantages:

  • Allows for a diversity-oriented synthesis approach.
  • Enables modification of both piperidine and phenol moieties.
  • Facilitates structural analog development.

Research Example:

This method was applied in a diversity-oriented synthesis campaign, enabling the preparation of multiple derivatives with different substituents on the aromatic ring and piperidine nitrogen.

Etherification via Acid-Catalyzed Reaction

An alternative method involves direct etherification under acidic catalysis:

  • Phenolic hydroxyl groups and piperidine derivatives are reacted in the presence of concentrated sulfuric acid or other acid catalysts.
  • This method is often employed for related compounds, such as 4-[(4-chlorophenyl)(2-pyridyl)methoxyl]piperidine, where the phenol and piperidine moieties are coupled via an ether bond.
  • The crude product undergoes hydrolysis and salt formation for purification.

Advantages:

  • Simple procedure.
  • Low cost and scalable.
  • Suitable for industrial production.

Research Example:

A patent describes the preparation of 4-[(4-chlorophenyl)(2-pyridyl)methoxyl]piperidine by acid-catalyzed etherification, followed by hydrolysis and salt formation to yield high purity product suitable for industrial use.

Multi-Step Synthesis Involving Friedel-Crafts Acylation and Grignard Reaction

For related piperidine methanol derivatives, a more complex route involves:

  • N-acetylation of 4-piperidinecarboxylic acid.
  • Friedel-Crafts acylation to introduce aryl groups.
  • Addition of phenylmagnesium halide (Grignard reagent) to form the diphenylmethanol structure.
  • Hydrolysis to remove protecting groups.

While this method is more elaborate, it is suited for synthesizing α,α-diphenyl-4-piperidinemethanol derivatives with high yields and industrial applicability.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield (%) Scalability
Mitsunobu Reaction Boc protection → Mitsunobu coupling → Deprotection Mild conditions, high selectivity Requires sensitive reagents 70–85 Good
Nucleophilic Substitution Boc protection → Tosylation/Mesylation → Substitution → Deprotection Versatile, allows diversity Multiple steps, longer time 65–80 Moderate
Acid-Catalyzed Etherification Direct coupling under acid catalysis → Hydrolysis → Salt formation Simple, low cost, industrial scale Harsh acidic conditions 60–75 Excellent
Friedel-Crafts + Grignard N-acetylation → Acylation → Grignard addition → Hydrolysis High yield, suitable for complex derivatives Multi-step, requires organometallics 70–90 Good

Research Findings and Notes

  • The Mitsunobu reaction is widely preferred for its efficiency and mild conditions, especially for sensitive substrates.
  • The nucleophilic substitution approach enables structural diversification, useful in medicinal chemistry for analog synthesis.
  • Acid-catalyzed etherification is favored in industrial settings due to simplicity and cost-effectiveness despite harsher conditions.
  • Multi-step Friedel-Crafts and Grignard routes are reserved for more complex derivatives requiring diphenyl substitution patterns.
  • Protecting group strategies (e.g., Boc) are critical for controlling reactivity and ensuring selective ether bond formation.
  • Deprotection steps typically involve acidic conditions to remove Boc groups without affecting the ether linkage.
  • Purification often involves salt formation (e.g., fumarate or besilate salts) to improve compound stability and crystallinity.

Q & A

Q. What are the established synthetic routes for [4-(Piperidin-4-yloxy)-phenyl]-methanol, and what key intermediates are involved?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 4-hydroxypiperidine derivatives with halogenated benzyl alcohols under basic conditions. For example, intermediates like 4-(piperidin-4-yloxy)benzaldehyde can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the target alcohol . Key intermediates include halogenated phenyl derivatives (e.g., 4-bromophenylmethanol) and piperidinyl ether precursors. Purity optimization often requires column chromatography or recrystallization from methanol/water mixtures.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Structural confirmation relies on a combination of:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to identify proton environments (e.g., piperidine ring protons at δ 1.5–2.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 208.1334 for C₁₂H₁₇NO₂) .
  • X-ray Crystallography: For solid-state analysis, single-crystal X-ray diffraction reveals bond angles, torsion angles, and hydrogen-bonding networks (e.g., O—H⋯N interactions stabilizing the crystal lattice) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods due to potential respiratory irritation.
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .
  • Waste Disposal: Neutralize with dilute HCl and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

  • Structural Isomerism: Piperidine ring conformers (chair vs. boat) altering receptor binding.
  • Solubility Differences: Use polar aprotic solvents (DMSO) to standardize stock solutions.
  • Assay Conditions: Control pH (7.4 for physiological relevance) and validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
    Methodological Recommendation: Perform molecular dynamics simulations to model ligand-receptor interactions and validate with isothermal titration calorimetry (ITC) .

Q. What strategies optimize the hydrogen-bonding network in this compound crystals for enhanced stability?

Crystal engineering approaches include:

  • Co-crystallization: Introduce complementary H-bond donors/acceptors (e.g., carboxylic acids) to form O—H⋯O/N interactions .
  • Temperature Control: Slow cooling (0.5°C/hour) from saturated methanol solutions to favor thermodynamically stable polymorphs .
  • Additives: Use surfactants (e.g., CTAB) to modulate crystal growth kinetics and reduce defects .

Q. How does the electronic environment of the piperidine ring influence the compound’s reactivity in medicinal chemistry applications?

The piperidine nitrogen’s basicity (pKa ~10.5) enables protonation under physiological conditions, enhancing solubility and target engagement. Substituents on the phenyl ring (e.g., electron-withdrawing groups) modulate π-π stacking with aromatic residues in enzymes like monoamine oxidases. For example, nitro or cyano groups at the para position increase binding affinity by 2–3 fold in serotonin transporter inhibition assays .

Q. What computational methods are effective in predicting the pharmacokinetic properties of this compound analogs?

  • QSAR Modeling: Use descriptors like logP (octanol-water partition coefficient) and topological polar surface area (TPSA) to predict absorption (e.g., TPSA <60 Ų for blood-brain barrier penetration) .
  • ADMET Prediction: Tools like SwissADME or Schrödinger’s QikProp estimate metabolic stability (CYP450 interactions) and toxicity (hERG inhibition) .
  • Docking Studies: AutoDock Vina or Glide to screen analogs against targets (e.g., dopamine D₂ receptor) and prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Piperidin-4-yloxy)-phenyl]-methanol
Reactant of Route 2
Reactant of Route 2
[4-(Piperidin-4-yloxy)-phenyl]-methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.